molecular formula C29H20O4 B11089818 1,1A-Dibenzoyl-1-methyl-1A,9C-dihydrobenzo[F]cyclopropa[C]chromen-2(1H)-one

1,1A-Dibenzoyl-1-methyl-1A,9C-dihydrobenzo[F]cyclopropa[C]chromen-2(1H)-one

Cat. No.: B11089818
M. Wt: 432.5 g/mol
InChI Key: GTNLCMPDTPMAER-UHFFFAOYSA-N
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Description

1,1A-Dibenzoyl-1-methyl-1A,9C-dihydrobenzo[F]cyclopropa[C]chromen-2(1H)-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of chromenes, which are known for their diverse biological activities and synthetic versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1A-Dibenzoyl-1-methyl-1A,9C-dihydrobenzo[F]cyclopropa[C]chromen-2(1H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the preparation of a suitable benzoyl derivative, followed by cyclopropanation and subsequent cyclization to form the chromene core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of catalysts to enhance reaction rates and selectivity, as well as purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1,1A-Dibenzoyl-1-methyl-1A,9C-dihydrobenzo[F]cyclopropa[C]chromen-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound, potentially leading to new derivatives with different properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones or other oxidized derivatives, while reduction could produce alcohols or hydrocarbons.

Scientific Research Applications

1,1A-Dibenzoyl-1-methyl-1A,9C-dihydrobenzo[F]cyclopropa[C]chromen-2(1H)-one has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s potential biological activities, such as anti-inflammatory or anticancer properties, are of interest.

    Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents.

    Industry: Its unique structure makes it useful in materials science and the development of novel materials with specific properties.

Mechanism of Action

The mechanism by which 1,1A-Dibenzoyl-1-methyl-1A,9C-dihydrobenzo[F]cyclopropa[C]chromen-2(1H)-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to the observed biological activities. For example, the compound might inhibit specific enzymes involved in inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    1,1A-Dibenzoyl-1-methyl-1A,9C-dihydrobenzo[F]cyclopropa[C]chromen-2(1H)-one: can be compared with other chromenes and cyclopropane derivatives.

    Chromenes: These compounds share the chromene core structure but differ in their substituents, leading to variations in their chemical and biological properties.

    Cyclopropane Derivatives: Compounds with cyclopropane rings exhibit unique reactivity due to ring strain, making them interesting for synthetic and biological studies.

Uniqueness

The uniqueness of This compound lies in its combination of a chromene core with a cyclopropane ring, which imparts distinct chemical reactivity and potential biological activities not commonly found in other compounds.

This detailed overview provides a comprehensive understanding of This compound, covering its synthesis, reactions, applications, and unique features

Properties

Molecular Formula

C29H20O4

Molecular Weight

432.5 g/mol

IUPAC Name

13,14-dibenzoyl-14-methyl-11-oxatetracyclo[8.5.0.02,7.013,15]pentadeca-1(10),2,4,6,8-pentaen-12-one

InChI

InChI=1S/C29H20O4/c1-28(25(30)19-11-4-2-5-12-19)24-23-21-15-9-8-10-18(21)16-17-22(23)33-27(32)29(24,28)26(31)20-13-6-3-7-14-20/h2-17,24H,1H3

InChI Key

GTNLCMPDTPMAER-UHFFFAOYSA-N

Canonical SMILES

CC1(C2C1(C(=O)OC3=C2C4=CC=CC=C4C=C3)C(=O)C5=CC=CC=C5)C(=O)C6=CC=CC=C6

Origin of Product

United States

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